(Aminomethyl)phosphonic acid

Catalog No.
S598531
CAS No.
1066-51-9
M.F
CH6NO3P
M. Wt
111.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Aminomethyl)phosphonic acid

CAS Number

1066-51-9

Product Name

(Aminomethyl)phosphonic acid

IUPAC Name

aminomethylphosphonic acid

Molecular Formula

CH6NO3P

Molecular Weight

111.04 g/mol

InChI

InChI=1S/CH6NO3P/c2-1-6(3,4)5/h1-2H2,(H2,3,4,5)

InChI Key

MGRVRXRGTBOSHW-UHFFFAOYSA-N

SMILES

C(N)P(=O)(O)O

Synonyms

(aminomethyl)phosphonic acid, 1-aminomethylphosphonate, 1-aminomethylphosphonic acid, 1-aminomethylphosphonic acid, ammonium salt, 1-aminomethylphosphonic acid, calcium salt, 1-aminomethylphosphonic acid, disodium salt, 1-aminomethylphosphonic acid, hydrochloride, 1-aminomethylphosphonic acid, magnesium salt, 1-aminomethylphosphonic acid, monosulfate, 1-aminomethylphosphonic acid, potassium salt, 1-aminomethylphosphonic acid, sodium salt, 1-aminomethylphosphonic acid, sulfate (2:1), AMeP

Canonical SMILES

C(N)P(=O)(O)O
  • Environmental Fate

    Researchers study AMPA's behavior in the environment to assess the potential impact of glyphosate use. This includes understanding how AMPA breaks down in soil and water Source: Wikipedia Aminomethylphosphonic acid: .

  • Microbial Interactions

    Scientists investigate how microbes in soil and water interact with AMPA. This can help determine the rate of AMPA degradation and its potential effects on microbial communities Source: PubChem Aminomethylphosphonic acid: .

  • Plant Uptake

    Some research explores how much and how readily plants take up AMPA from the environment. This can inform scientists about potential indirect effects of glyphosate on plant communities Source: Sigma-Aldrich (Aminomethyl)phosphonic acid: .

(Aminomethyl)phosphonic acid, also known as aminomethylphosphonic acid, is an aminophosphonate compound characterized by the presence of both an amine and a phosphonic acid functional group. Its chemical formula is C2H7NO3P\text{C}_2\text{H}_7\text{NO}_3\text{P} and it is often represented by the structure where a methyl group is bonded to the nitrogen atom of the amino group and a phosphonic acid group is attached to the phosphorus atom. This compound plays a significant role in various biological and environmental processes, particularly as a metabolite of the herbicide glyphosate.

Currently, there is no significant research on a specific mechanism of action for AMPA. However, its potential impact on ecological systems is being investigated due to its widespread presence as a glyphosate degradation product [].

While the full extent of AMPA's toxicity is not entirely understood, research suggests it is likely less toxic than glyphosate itself. However, some studies have indicated potential effects on plant growth and microbial communities in soil []. Further research is needed to determine the long-term environmental and human health impacts of AMPA exposure.

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